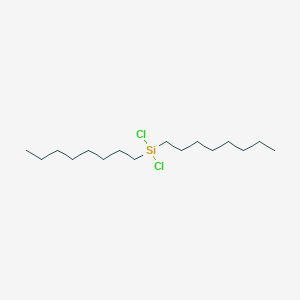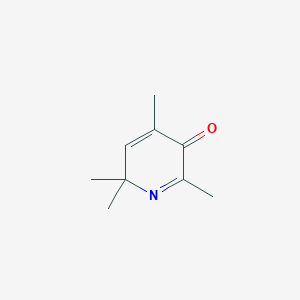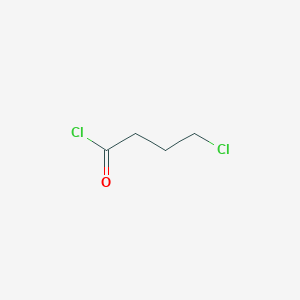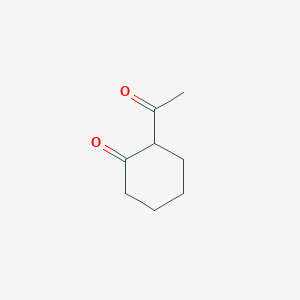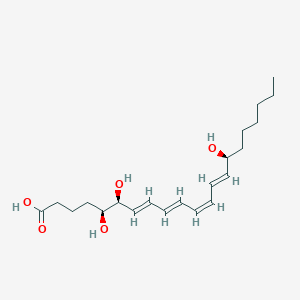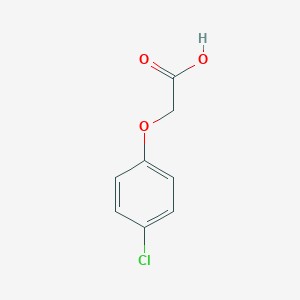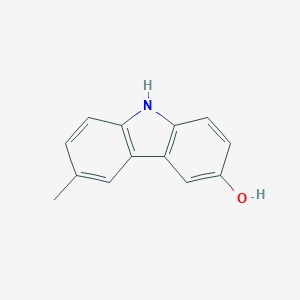
Bis(2-methylphenyl) hydrogen phosphate
Descripción general
Descripción
“Bis(2-methylphenyl) hydrogen phosphate” is a chemical compound with the molecular formula C14H15O4P . It has an average mass of 278.240 Da and a monoisotopic mass of 278.070801 Da .
Molecular Structure Analysis
The molecular structure of “Bis(2-methylphenyl) hydrogen phosphate” consists of a phosphorus atom bonded to two 2-methylphenyl groups and a hydrogen phosphate group .Physical And Chemical Properties Analysis
“Bis(2-methylphenyl) hydrogen phosphate” is a compound with the molecular formula C14H15O4P . It has an average mass of 278.240 Da and a monoisotopic mass of 278.070801 Da .Aplicaciones Científicas De Investigación
Bioprocessing Materials
BMHP is a degradation product of phosphite antioxidants used in polyolefin bioprocessing materials . These antioxidants are used to ensure the functionality and stability of the polymers used for the construction of single-use (SU) products in biopharmaceutical manufacturing .
Cell Growth Inhibition
BMHP has been found to inhibit cell growth . This property is significant in the field of cancer research, where inhibiting the growth of cancer cells is a primary objective.
Bioisosteric Groups
Phosphinic acids and derivatives, such as BMHP, are considered bioisosteric groups . Bioisosteres are substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the efficacy or selectivity of a drug, or to alter its physical properties.
Development of Bioactive Compounds
BMHP, as a phosphinate function, plays a key role in many different areas of life science . The phosphinate function is still an underused functional group for the development of bioactive compounds . Bioactive compounds are types of chemicals found in small amounts in plants and certain foods (like fruits, vegetables, nuts, oils, and whole grains). They have actions in the body that can promote good health.
Propiedades
IUPAC Name |
bis(2-methylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRCKPRYDGSBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957173 | |
| Record name | Di-o-cresyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl) hydrogen phosphate | |
CAS RN |
35787-74-7 | |
| Record name | Phosphoric acid, bis(2-methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-o-cresyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



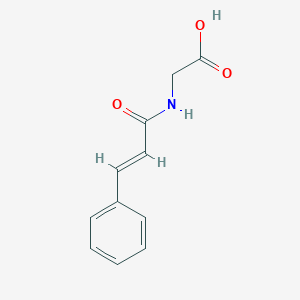
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)
